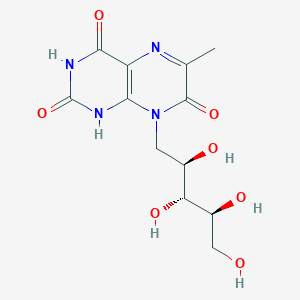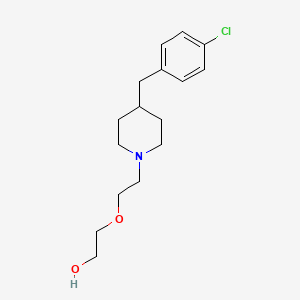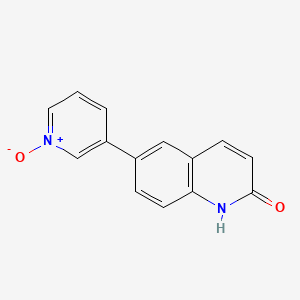![molecular formula C22H25N3O2S B1225738 N-(1,3-benzothiazol-2-yl)-2-methoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzamide](/img/structure/B1225738.png)
N-(1,3-benzothiazol-2-yl)-2-methoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzothiazol-2-yl)-2-methoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzamide is a member of benzothiazoles.
Applications De Recherche Scientifique
Synthesis and High-Yield Production : Research by Bobeldijk et al. (1990) focused on synthesizing (S)-BZM and (S)-IBZM, precursors of N-(1,3-benzothiazol-2-yl)-2-methoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzamide. This involved a high-yield process starting from 2,6-dimethoxybenzoic acid, indicating the chemical's potential in efficient synthesis techniques (Bobeldijk et al., 1990).
Neuroleptic Activity : Iwanami et al. (1981) conducted a study on benzamides, including variants similar to this compound, for potential neuroleptic (antipsychotic) activities. This research demonstrated a correlation between structure and neuroleptic activity, hinting at its therapeutic potential in mental health disorders (Iwanami et al., 1981).
Antimicrobial Properties : Patel et al. (2011) explored the antimicrobial efficacy of new pyridine derivatives, including compounds structurally related to this compound. This indicates its potential application in combating bacterial and fungal strains (Patel et al., 2011).
Antihyperglycemic Agents : A study by Nomura et al. (1999) on 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives, similar in structure to this compound, was part of a search for new antidiabetic agents. This suggests its potential use in treating diabetes mellitus (Nomura et al., 1999).
Gelator Behavior and Non-Covalent Interactions : Yadav and Ballabh (2020) synthesized a series of N-(thiazol-2-yl) benzamide derivatives to investigate their gelation behavior. This research helps understand the role of non-covalent interactions in substances similar to this compound (Yadav & Ballabh, 2020).
Glucokinase Activator for Diabetes Treatment : Park et al. (2014) identified novel benzamide derivatives as potent glucokinase activators, with potential implications for type 2 diabetes treatment. This indicates the relevance of similar compounds in medical applications (Park et al., 2014).
Dopamine D-2 Receptor Interaction : Högberg et al. (1990) synthesized and evaluated a series of benzamides for their affinity with the dopamine D-2 receptor. This study informs about the interaction of similar compounds with neurotransmitter systems, relevant for neurological and psychiatric research (Högberg et al., 1990).
Heparanase Inhibition and Anticancer Potential : Xu et al. (2006) discussed N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides as inhibitors of heparanase, suggesting a possible application in cancer therapy (Xu et al., 2006).
Propriétés
Formule moléculaire |
C22H25N3O2S |
|---|---|
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
N-(1,3-benzothiazol-2-yl)-2-methoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C22H25N3O2S/c1-24-14-7-8-16(24)13-15-25(21(26)17-9-3-5-11-19(17)27-2)22-23-18-10-4-6-12-20(18)28-22/h3-6,9-12,16H,7-8,13-15H2,1-2H3 |
Clé InChI |
VJWZYBFEWVNBCF-UHFFFAOYSA-N |
SMILES |
CN1CCCC1CCN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC=C4OC |
SMILES canonique |
CN1CCCC1CCN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC=C4OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



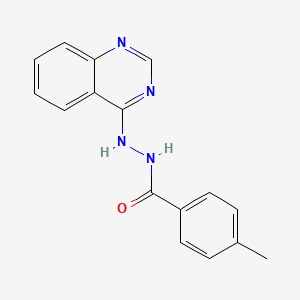

![2-[[2-[[5-(4-Tert-butylphenyl)-2-methoxycarbonyl-3-thiophenyl]amino]-2-oxoethyl]thio]acetic acid](/img/structure/B1225657.png)
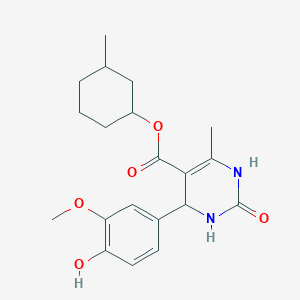
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methoxyphenyl)methylamino]propanamide](/img/structure/B1225661.png)

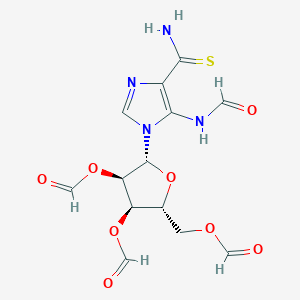

![2-[2-(Ethylamino)-2-(3-methylthiophen-2-yl)ethyl]aniline](/img/structure/B1225670.png)
![(5S,8R,9R,10S,13R,14S,17R)-4,4,8,10,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B1225671.png)
